1-Tetradecyl-3-Methylimidazolium Bromide
Overview
Description
1-Tetradecyl-3-Methylimidazolium Bromide is a chemical compound with the molecular formula C18H35N2.Br and a molecular weight of 359.3879 .
Molecular Structure Analysis
The molecular structure of this compound has been studied in various contexts. For instance, it has been found that the structure of BSA changes with the addition of this compound .Scientific Research Applications
Antistatic Properties in Polypropylene : This chemical has shown excellent antistatic properties when incorporated into polypropylene (PP). It significantly reduces surface and volume resistance, suggesting its use in developing antistatic materials (Ding et al., 2008).
Influence on Micellar Morphological Changes of Cationic Surfactants : Studies have shown that 1-Tetradecyl-3-Methylimidazolium Bromide influences the micellar morphological changes in cationic surfactants. This has implications for understanding surfactant behavior in various applications (Sharma et al., 2013).
Enhancement of Thermal Stability in Polypropylene : The addition of this compound to polypropylene enhances its thermal stability without significantly affecting its structure and properties. This has potential applications in materials science (Ding et al., 2008).
Investigation in Drug Delivery Systems : It's being explored in the micellization behavior and thermodynamic characteristics of surface-active ionic liquids in the presence of the antidiabetic drug metformin hydrochloride. This suggests potential applications in pharmaceutical formulations (Kumar & Sharma, 2021).
Role in Formation of Microemulsions : This compound plays a role in the formation of water-in-hydrophobic ionic liquid microemulsions, indicating its utility in creating specialized nanostructured materials (Sun et al., 2014).
Applications in Chromatography : It has been used as a novel cationic surfactant for separation of phenolic compounds in micellar electrokinetic capillary chromatography, highlighting its potential in analytical chemistry (Niu et al., 2009).
Binding to Proteins : Studies show its binding to bovine serum albumin, indicating potential implications in the study of protein-ionic liquid interactions, which is crucial for understanding biological processes and developing new biotechnological applications (Geng et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Tetradecyl-3-Methylimidazolium Bromide (C14mimBr) is proteins, specifically bovine serum albumin (BSA) . BSA is a globular protein that serves as a transport protein in the blood and is often used as a model protein in research .
Mode of Action
C14mimBr interacts with BSA, leading to changes in the protein’s structure . This interaction is evidenced by surface tension measurements, isothermal titration microcalorimetry, far-UV circular dichroism (CD), and fluorescence spectra . The alteration of the secondary structure of BSA is due to the interactions of C14mimBr molecules and amino acid residues .
Biochemical Pathways
It’s known that the compound can cause growth inhibition, decrease in chlorophyll content, and oxidative damage in plants . These effects suggest that C14mimBr may interfere with photosynthesis and other vital biochemical processes.
Pharmacokinetics
Research on ryegrass (lolium perenne l) indicates that the plant can uptake and accumulate C14mimBr . The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .
Result of Action
The interaction of C14mimBr with BSA results in conformational changes in the protein, which can lead to changes in the protein’s polarity and functional properties . In plants, exposure to C14mimBr can lead to growth inhibition, decrease in chlorophyll content, and oxidative damage .
Action Environment
The action of C14mimBr can be influenced by environmental factors. For instance, the hydrophobicity and toxicity of imidazolium-based ionic liquids, including C14mimBr, are highly related to the side alkyl chain length . Furthermore, the concentration of C14mimBr can affect its toxicity, with higher concentrations leading to more pronounced effects .
Biochemical Analysis
Biochemical Properties
It has been shown that ionic liquids can interact with various biomolecules, including enzymes and proteins The nature of these interactions is likely dependent on the specific structure and properties of the ionic liquid
Cellular Effects
In a study conducted on ryegrass, it was found that 1-Tetradecyl-3-Methylimidazolium Bromide can be taken up by plants and accumulated in their tissues . The effects of this compound on the growth index, chlorophyll content, malondialdehyde (MDA) content, and antioxidant enzyme activity of ryegrass were investigated . The toxic effects of this compound on ryegrass growth increased with increasing initial concentration .
Molecular Mechanism
It has been suggested that the hydrophobicity and toxicity of imidazolium-based ionic liquids are highly related to the side alkyl chain length Therefore, the long alkyl chain of this compound may contribute to its biochemical effects
Temporal Effects in Laboratory Settings
It has been observed that the toxic effects of this compound on ryegrass growth increased with increasing initial concentration . This suggests that the effects of this compound may change over time, possibly due to degradation or changes in cellular function.
Transport and Distribution
In a study conducted on ryegrass, it was found that this compound ions were mainly accumulated in root tissue and partly translocated to the above ground part of ryegrass . This suggests that this compound can be transported and distributed within cells and tissues.
Properties
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSZHWFVLHSJM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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